An In-depth Technical Guide to the Chemical Properties of α-Bromo-4-(diethylamino)acetophenone
An In-depth Technical Guide to the Chemical Properties of α-Bromo-4-(diethylamino)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for α-bromo-4-(diethylamino)acetophenone, a key intermediate in pharmaceutical and organic synthesis.
Core Chemical Properties
α-Bromo-4-(diethylamino)acetophenone, also known as 2-bromo-1-[4-(diethylamino)phenyl]ethanone, is a solid organic compound.[1][2] It is recognized for its role as a primary and secondary intermediate in the synthesis of various pharmaceutical compounds.[2][3]
The fundamental physicochemical properties of α-bromo-4-(diethylamino)acetophenone are summarized in the table below for quick reference.
| Property | Value | Citations |
| CAS Number | 207986-25-2 | [2][3][4] |
| Molecular Formula | C₁₂H₁₆BrNO | [2][5] |
| Molecular Weight | 270.17 g/mol | [2][5] |
| Appearance | Yellow Solid | [1][6] |
| Melting Point | 50°C to 52°C | [2] |
| Solubility | Insoluble in water | [2][3] |
| IUPAC Name | 2-bromo-1-[4-(diethylamino)phenyl]ethanone | [2][5] |
| Synonyms | 4-(Diethylamino)phenacyl bromide, 2-Bromo-4'-(diethylamino)acetophenone | [2][4] |
Chemical Structure
The molecular structure of α-bromo-4-(diethylamino)acetophenone consists of a diethylamino group and a bromoacetyl group attached to a benzene ring at the para position.
Caption: Molecular structure of α-bromo-4-(diethylamino)acetophenone.
Experimental Protocols
The synthesis of α-bromoacetophenones is a well-established process in organic chemistry. A common and effective method is the direct bromination of the corresponding acetophenone derivative. For α-bromo-4-(diethylamino)acetophenone, the starting material would be 4'-(diethylamino)acetophenone.
General Protocol for Bromination:
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Dissolution: The starting acetophenone is dissolved in a suitable solvent, such as acetic acid, methanol, or chlorobenzene.[7][8]
-
Bromination: A brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), is added dropwise to the solution.[8] Alternative green methods may use a combination of sodium bromide (NaBr) and potassium persulfate (K₂S₂O₈) as the bromine source and oxidant, respectively.[9] The reaction is typically stirred at a controlled temperature, which can range from room temperature to 60°C.[7][8]
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve neutralization and extraction.
-
Purification: The crude product is often purified by column chromatography on silica gel to yield the pure α-bromo-4-(diethylamino)acetophenone.[10]
Caption: General workflow for the synthesis of α-bromo-4-(diethylamino)acetophenone.
Characterization of the final product relies on standard spectroscopic methods.
-
Mass Spectrometry (MS): GC-MS data for this compound is available in the NIST database, which helps confirm its molecular weight and fragmentation pattern.[5]
-
Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available and can be used to identify functional groups, such as the carbonyl (C=O) stretch of the ketone.[5]
-
Raman Spectroscopy: Raman spectral data is also available for this compound.[5]
While specific ¹H and ¹³C NMR data for α-bromo-4-(diethylamino)acetophenone were not found in the provided search results, NMR spectroscopy is a standard method for confirming the structure of related bromoacetophenones.[10]
Safety and Handling
α-Bromo-4-(diethylamino)acetophenone is classified as a hazardous substance and requires careful handling.
-
Primary Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[1][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[1][11]
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[1][2] Keep away from oxidizing agents.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1][6]
Applications
The primary application of α-bromo-4-(diethylamino)acetophenone is as a chemical intermediate. Its reactive bromoacetyl group makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2][3] Bromoacetophenones, in general, are important precursors for a variety of heterocyclic compounds and other drug candidates.[9]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 2-Bromo-4'-(diethylamino)acetophenone, 98% | Fisher Scientific [fishersci.ca]
- 3. ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE | 207986-25-2 [chemicalbook.com]
- 4. ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE | 207986-25-2 [amp.chemicalbook.com]
- 5. 2-Bromo-1-[4-(diethylamino)phenyl]ethanone | C12H16BrNO | CID 2795030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. CN1733677A - A kind of method of synthesizing alpha-bromoacetophenone - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. beta.lakeland.edu [beta.lakeland.edu]
